

practical guide for TDRL-551 use in academic research labs

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Application Notes and Protocols for TDRL-551

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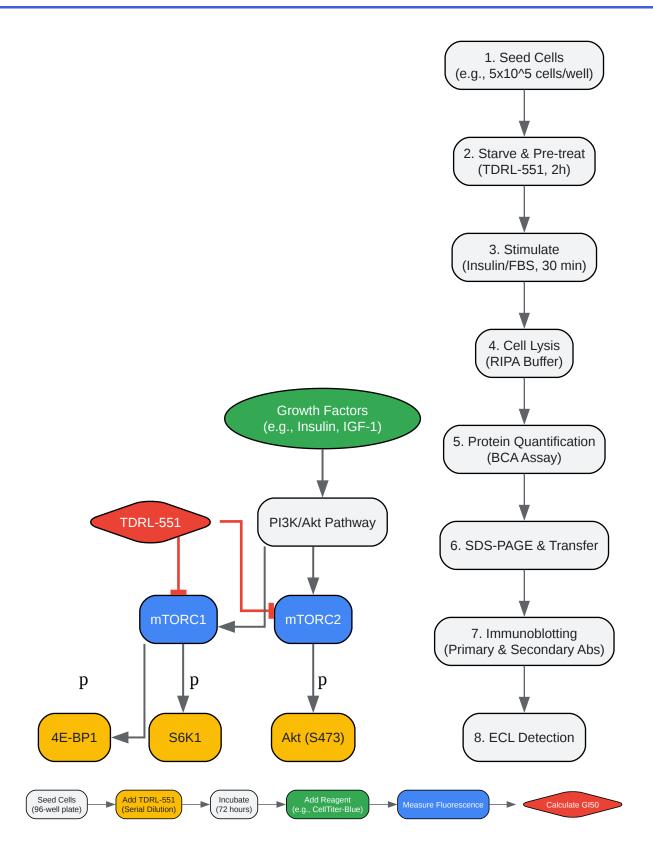
Introduction

TDRL-551 is a potent and selective, ATP-competitive inhibitor of the mechanistic Target of Rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and metabolism. As a critical node in cell signaling, the mTOR pathway is frequently dysregulated in various diseases, including cancer and metabolic disorders, making it a key target for therapeutic and research applications. TDRL-551 inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) by binding to the kinase domain. These application notes provide a practical guide for the use of TDRL-551 in academic research settings, including key performance data and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

TDRL-551 exerts its inhibitory effect by directly targeting the kinase activity of mTOR. This leads to the dephosphorylation of key downstream effectors of both mTORC1 and mTORC2. Inhibition of mTORC1 results in decreased phosphorylation of S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell growth. The inhibition of mTORC2 is observed through the reduced phosphorylation of Akt at serine 473 (S473), which disrupts feedback loops and affects cell survival and metabolism.





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